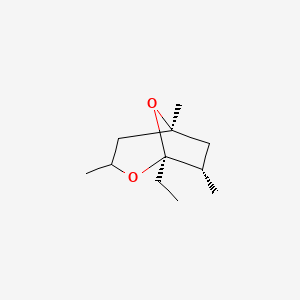
(1S,3R,5R,7S) Sordidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,5R,7S) Sordidin, also known as (1S,3R,5R,7S)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, is a semiochemical compound primarily recognized as an aggregation pheromone for the banana weevil, Cosmopolites sordidus . This compound plays a crucial role in the chemical communication system of these insects, aiding in their aggregation and mating behaviors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,5R,7S) Sordidin involves several steps, starting from (S)-2-(2-ethyl-1,3-dioxolanyl)propan-1-ol and ®-4-hydroxy-2-methylpentanoic acid . The key steps include:
- Formation of the bicyclic core structure through cyclization reactions.
- Introduction of the ethyl and methyl groups via alkylation reactions.
- Final purification through chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: (1S,3R,5R,7S) Sordidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
(1S,3R,5R,7S) Sordidin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Plays a significant role in the study of insect behavior and chemical ecology.
Industry: Utilized in the formulation of pheromone traps for monitoring and controlling banana weevil populations
Mecanismo De Acción
The mechanism of action of (1S,3R,5R,7S) Sordidin involves its interaction with specific olfactory receptors in the banana weevil. The compound binds to these receptors, triggering a series of neural responses that lead to aggregation behavior. The molecular targets include olfactory receptor neurons that are highly sensitive to the pheromone, facilitating effective communication among the insects .
Comparación Con Compuestos Similares
(2R,5S)-Theaspirane: Another semiochemical compound identified as a kairomone for the banana weevil.
(1S,3R,5R,7S)-Sordidin: A stereoisomer with slight variations in its chemical structure and biological activity.
Uniqueness: (1S,3R,5R,7S) Sordidin is unique due to its specific stereochemistry, which is crucial for its biological activity as an aggregation pheromone. Its ability to effectively attract both male and female banana weevils distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(1S,5S,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9?,10-,11-/m0/s1 |
Clave InChI |
LOGJGKGBKZOEKZ-IZRVTVRZSA-N |
SMILES isomérico |
CC[C@@]12[C@H](C[C@](O1)(CC(O2)C)C)C |
SMILES canónico |
CCC12C(CC(O1)(CC(O2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



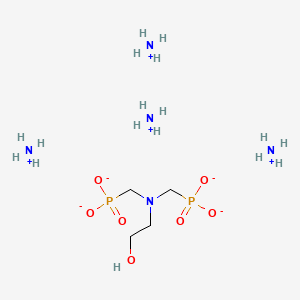
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
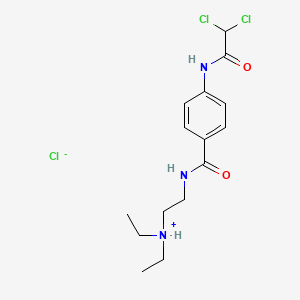
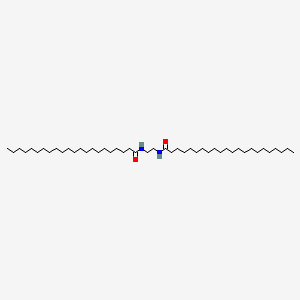
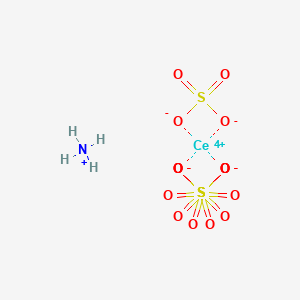
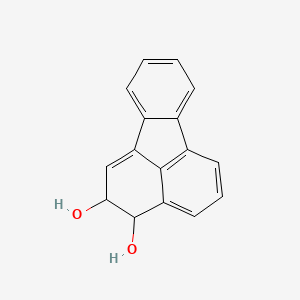
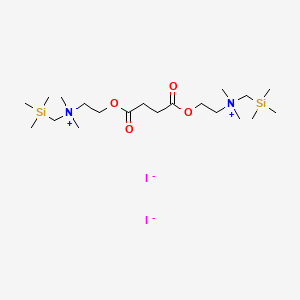
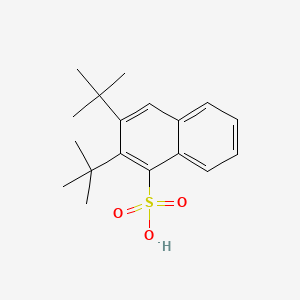
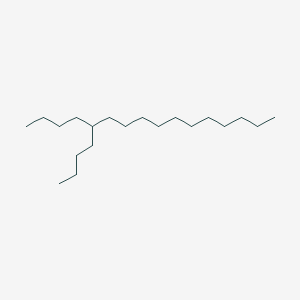
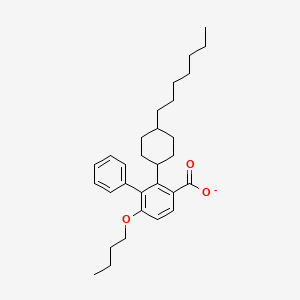

![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
